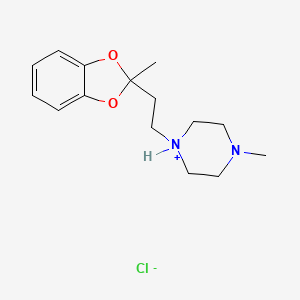
Tin di(octanolate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a yellow liquid with a molar mass of 405.12 g/mol and a density of 1.251 g/cm³. Tin di(octanolate) is commonly used as a catalyst in various chemical reactions, particularly in the polymerization of caprolactone to produce biodegradable polyesters.
準備方法
Synthetic Routes and Reaction Conditions: Tin di(octanolate) can be synthesized by reacting tin(II) chloride with 2-ethylhexanoic acid in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the tin(II) ion.
Industrial Production Methods: In an industrial setting, tin di(octanolate) is produced through a continuous process involving the reaction of tin(II) chloride and 2-ethylhexanoic acid in a reactor equipped with a cooling system to control the exothermic reaction. The product is then purified through distillation to remove any unreacted starting materials and byproducts.
化学反応の分析
Types of Reactions: Tin di(octanolate) undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of tin di(octanolate) can be achieved using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the octanoate groups with other ligands.
Major Products Formed:
Oxidation: The oxidation of tin di(octanolate) typically results in the formation of tin(IV) compounds.
Reduction: Reduction reactions can produce tin(I) or elemental tin.
Substitution: Substitution reactions can yield various organotin compounds depending on the ligands used.
科学的研究の応用
Tin di(octanolate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the polymerization of lactones to produce biodegradable polyesters.
Biology: Tin di(octanolate) is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of coatings, adhesives, and sealants due to its catalytic properties.
作用機序
The mechanism by which tin di(octanolate) exerts its effects involves its ability to act as a Lewis acid catalyst. It coordinates to the oxygen atoms of the reactants, thereby increasing the electrophilicity of the tin center and facilitating the reaction. The molecular targets and pathways involved depend on the specific application, but generally, tin di(octanolate) interacts with carboxylic acids, alcohols, and other organic compounds.
類似化合物との比較
Dibutyltin dilaurate
Tin(II) 2-ethylhexanoate
Tin(IV) chloride
Stannous chloride
特性
CAS番号 |
52120-31-7 |
|---|---|
分子式 |
C16H34O2Sn |
分子量 |
377.1 g/mol |
IUPAC名 |
octan-1-olate;tin(2+) |
InChI |
InChI=1S/2C8H17O.Sn/c2*1-2-3-4-5-6-7-8-9;/h2*2-8H2,1H3;/q2*-1;+2 |
InChIキー |
OABBLIJURKXQBP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[O-].CCCCCCCC[O-].[Sn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B15344428.png)


![[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344452.png)

